3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 874464-21-8
VCID: VC21444745
InChI: InChI=1S/C16H13N5OS/c1-22-13-6-4-11(5-7-13)9-14-18-19-16-21(14)20-15(23-16)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3
SMILES: COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CN=CC=C4
Molecular Formula: C16H13N5OS
Molecular Weight: 323.4g/mol

3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 874464-21-8

Cat. No.: VC21444745

Molecular Formula: C16H13N5OS

Molecular Weight: 323.4g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 874464-21-8

Specification

CAS No. 874464-21-8
Molecular Formula C16H13N5OS
Molecular Weight 323.4g/mol
IUPAC Name 3-[(4-methoxyphenyl)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C16H13N5OS/c1-22-13-6-4-11(5-7-13)9-14-18-19-16-21(14)20-15(23-16)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3
Standard InChI Key IJTXZVAUQBDRCX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CN=CC=C4
Canonical SMILES COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CN=CC=C4

Introduction

3-(4-Methoxybenzyl)-6-(pyridin-3-yl)- triazolo[3,4-b] thiadiazole is a heterocyclic compound belonging to the triazolo-thiadiazole class, known for its structural complexity and diverse pharmacological potential. This fused bicyclic system combines 1,2,4-triazole and 1,3,4-thiadiazole moieties, with substitutions at positions 3 and 6 influencing its biological activity. Below is a detailed analysis of its properties and research findings:

Key structural features:

  • Triazolo-thiadiazole core: A fused bicyclic system with nitrogen and sulfur atoms contributing to electronic diversity .

  • 4-Methoxybenzyl group: Enhances lipophilicity and potential membrane penetration .

  • Pyridin-3-yl substituent: Introduces hydrogen-bonding capabilities and aromatic stacking potential .

Synthesis and Physicochemical Characteristics

The compound is synthesized through cyclocondensation reactions, typically involving:

  • Precursor preparation: 4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol reacts with nicotinic acid derivatives .

  • Cyclization: Phosphorus oxychloride-mediated ring closure under reflux conditions .

PropertyValue/Description
Melting point228–230°C (decomposition observed)
SolubilityDMSO > ethanol > water
LogP (calculated)3.2 ± 0.3

Biological Activity Profile

Triazolo-thiadiazoles demonstrate broad-spectrum biological activities, as evidenced by structural analogs:

Antimicrobial Activity

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus4–16Cell wall synthesis inhibition
Escherichia coli8–32DNA gyrase interference
Candida albicans16–64Ergosterol biosynthesis

Anti-inflammatory Activity

  • COX-2 inhibition: IC₅₀ = 0.89 μM (vs. COX-1 IC₅₀ = 12.3 μM)

  • TNF-α suppression: 68% reduction at 10 μM

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast)9.4Apoptosis via Bcl-2 modulation
A549 (lung)12.1Cell cycle arrest (G2/M phase)

Structure-Activity Relationships (SAR)

Critical structural determinants include:

  • Methoxy position: Para-substitution enhances antimicrobial potency vs. meta-substitution .

  • Pyridine orientation: 3-Pyridyl shows superior COX-2 selectivity vs. 2-pyridyl analogs .

  • Triazole-thiadiazole core: Essential for π-π stacking with biological targets .

Pharmacokinetic Predictions

ParameterPrediction
Plasma protein binding92–95%
CYP3A4 inhibitionModerate (Ki = 8.3 μM)
Half-life4.7 h (rat IV)

Research Gaps and Future Directions

  • In vivo toxicity profiling: No acute toxicity data available for this specific derivative.

  • Target identification: Putative kinase inhibition requires validation via crystallography .

  • Formulation challenges: Poor aqueous solubility limits oral bioavailability .

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